1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-but-2-ynyl-4-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-4-5-10-7-8(2)6-9-10/h6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLMYNOAWDIOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole typically involves the reaction of 4-methyl-1H-pyrazole with but-2-yn-1-yl halides under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Industry: It can be utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
1-(difluoroboranyl)-4-methyl-1H-pyrazole (UiO-66-P-BF₂)
- Substituents : Difluoroboranyl (electron-withdrawing) at 1-position, methyl at 4-position.
- Applications : Integrated into MOFs for frustrated Lewis pair (FLP) catalysis, enabling heterolytic H₂ dissociation and CO₂ hydrogenation .
- Reactivity : The boron center acts as a Lewis acid, enhancing catalytic activity in heterogeneous systems compared to homogeneous analogs.
- Key Difference : The but-2-yn-1-yl group in the target compound lacks boron’s Lewis acidity but offers alkyne-based reactivity (e.g., cycloadditions) .
1-(2,5-di-tert-butylphenyl)-4-methyl-1H-pyrazole (Compound 22)
- Substituents : Bulky aromatic group at 1-position, methyl at 4-position.
- Properties : Increased steric hindrance from tert-butyl groups reduces solubility in polar solvents but improves stability in organic matrices .
- Key Difference : The alkyne substituent in the target compound provides a reactive handle absent in this derivative, enabling functionalization via click chemistry .
1-Phenyl-1H-pyrazole-4-carbaldehyde
Triazole-Pyrazole Hybrids (e.g., Compound 21ec)
Cannabinoid Receptor Ligands (e.g., CB1/CB2 Agonists)
- Substituents : Varied aromatic and aliphatic groups.
- Activity: High affinity for cannabinoid receptors; structural flexibility is critical for receptor subtype selectivity .
1-(difluoroboranyl)-4-methyl-1H-pyrazole in MOFs
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves alkylation of 4-methyl-1H-pyrazole with a propargyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrazole to alkylating agent), using anhydrous solvents, and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Catalytic additives like TBAB (tetrabutylammonium bromide) may enhance regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this pyrazole derivative?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. The propargyl group’s terminal alkyne proton appears as a triplet near δ 2.5–3.0 ppm, while the pyrazole ring protons resonate between δ 7.0–8.5 ppm .
- X-ray Crystallography : Resolves bond angles and spatial arrangement. For example, crystallographic data for analogous pyrazoles show dihedral angles between the pyrazole ring and substituents (~15–30°), influencing steric interactions .
- FT-IR : Confirms alkyne C≡C stretch (~2100–2260 cm⁻¹) and pyrazole C=N absorption (~1500–1600 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening should include:
- Cytotoxicity Assays : MTT or resazurin-based viability tests against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2, EGFR) using fluorogenic substrates. IC₅₀ values can guide structure-activity relationship (SAR) studies .
- Solubility and Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the pyrazole core be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directing Groups : Introducing electron-withdrawing substituents (e.g., -NO₂) at the pyrazole 4-position to direct alkylation to N1 .
- Metal Catalysis : CuI or Pd catalysts promote Sonogashira-like coupling for propargyl group attachment, minimizing side products .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices and frontier molecular orbitals .
Q. What computational approaches are suitable for predicting binding modes and target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases. Key parameters include grid box size (20–25 ų) and Lamarckian genetic algorithm settings .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA/GBSA) .
- Pharmacophore Modeling : MOE or Phase identifies essential features (e.g., hydrogen bond acceptors near the propargyl group) .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Reproducibility Checks : Validate assays in triplicate with blinded controls.
- HPLC-Purity Correlation : Compare bioactivity of batches with ≥95% purity (via HPLC-UV at 254 nm) versus impure samples .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for variables like cell passage number .
Q. What novel applications in material science could exploit this compound’s structural features?
- Methodological Answer :
- Coordination Polymers : The propargyl group can coordinate with Ag⁺ or Cu²⁺ to form metal-organic frameworks (MOFs). Characterize via PXRD and BET surface area analysis .
- Click Chemistry : Alkyne-azide cycloaddition (CuAAC) to create triazole-linked polymers. Monitor reaction efficiency via IR (loss of C≡C peak) .
- Optoelectronic Materials : UV-Vis and fluorescence spectroscopy (e.g., λₑₓ = 350 nm) to evaluate π-conjugation extension for OLED applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
